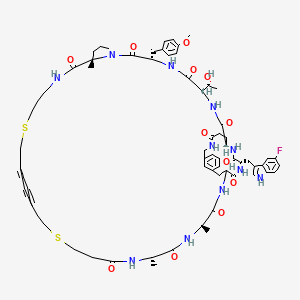
Pcsk9-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pcsk9-IN-1 is a compound that inhibits the activity of proprotein convertase subtilisin/kexin type 9 (PCSK9). PCSK9 is an enzyme that plays a crucial role in cholesterol metabolism by promoting the degradation of low-density lipoprotein receptors (LDLR) on the surface of liver cells. By inhibiting PCSK9, this compound helps to increase the number of LDL receptors available to clear LDL cholesterol from the bloodstream, thereby reducing cholesterol levels and the risk of cardiovascular diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pcsk9-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalizationSpecific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the efficiency and safety of the process. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing robust purification techniques. Continuous flow chemistry and automated synthesis platforms are often employed to enhance the scalability and reproducibility of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Pcsk9-IN-1 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, commonly using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under conditions such as reflux or room temperature.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of alcohols in this compound can yield aldehydes or ketones, while reduction of ketones can produce secondary alcohols .
Wissenschaftliche Forschungsanwendungen
Pcsk9-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of PCSK9 and its effects on cholesterol metabolism.
Biology: Employed in cellular and molecular biology research to investigate the role of PCSK9 in various biological processes.
Medicine: Explored as a potential therapeutic agent for lowering LDL cholesterol levels and reducing the risk of cardiovascular diseases.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting PCSK9 for the treatment of hypercholesterolemia and related conditions .
Wirkmechanismus
Pcsk9-IN-1 exerts its effects by binding to PCSK9 and inhibiting its interaction with LDL receptors. This prevents the degradation of LDL receptors, allowing more receptors to be recycled to the cell surface. As a result, the liver can remove more LDL cholesterol from the bloodstream, leading to lower plasma cholesterol levels. The molecular targets of this compound include the catalytic domain of PCSK9, and the pathways involved are primarily related to cholesterol metabolism and homeostasis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Evolocumab: A monoclonal antibody that inhibits PCSK9, used for lowering LDL cholesterol levels.
Alirocumab: Another monoclonal antibody targeting PCSK9, with similar therapeutic applications.
Inclisiran: A small interfering RNA (siRNA) that reduces PCSK9 expression, leading to lower LDL cholesterol levels
Uniqueness of Pcsk9-IN-1
This compound is unique in its small-molecule structure, which allows for oral administration and potentially lower production costs compared to monoclonal antibodies. Additionally, its specific binding to the catalytic domain of PCSK9 provides a distinct mechanism of action compared to other inhibitors .
Eigenschaften
Molekularformel |
C65H80FN11O12S2 |
|---|---|
Molekulargewicht |
1290.5 g/mol |
IUPAC-Name |
(1S,4S,7S,13S,31S,34R,37S,51S)-51-[(5-fluoro-1H-indol-3-yl)methyl]-4-[(1R)-1-hydroxyethyl]-7-[(4-methoxyphenyl)methyl]-13,31,34-trimethyl-18,26-dithia-3,6,9,15,30,33,36,45,49,52-decazapentacyclo[35.11.5.120,24.139,43.09,13]pentapentaconta-20,22,24(55),39(54),40,42-hexaene-2,5,8,14,29,32,35,46,50,53-decone |
InChI |
InChI=1S/C65H80FN11O12S2/c1-37-57(81)71-38(2)58(82)73-51-30-41-9-6-10-42(27-41)33-69-54(79)20-19-50(72-61(85)52(74-60(51)84)31-45-34-68-49-18-15-46(66)32-48(45)49)59(83)76-56(39(3)78)62(86)75-53(29-40-13-16-47(89-5)17-14-40)63(87)77-24-8-22-65(77,4)64(88)67-23-26-91-36-44-12-7-11-43(28-44)35-90-25-21-55(80)70-37/h6-7,9-18,27-28,32,34,37-39,50-53,56,68,78H,8,19-26,29-31,33,35-36H2,1-5H3,(H,67,88)(H,69,79)(H,70,80)(H,71,81)(H,72,85)(H,73,82)(H,74,84)(H,75,86)(H,76,83)/t37-,38+,39+,50-,51-,52-,53-,56-,65-/m0/s1 |
InChI-Schlüssel |
FLUWFKYTQGWIFL-AHRQDPIESA-N |
Isomerische SMILES |
C[C@H]1C(=O)N[C@@H](C(=O)N[C@H]2CC3=CC(=CC=C3)CNC(=O)CC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@]4(C(=O)NCCSCC5=CC=CC(=C5)CSCCC(=O)N1)C)CC6=CC=C(C=C6)OC)[C@@H](C)O)NC(=O)[C@@H](NC2=O)CC7=CNC8=C7C=C(C=C8)F)C |
Kanonische SMILES |
CC1C(=O)NC(C(=O)NC2CC3=CC(=CC=C3)CNC(=O)CCC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4(C(=O)NCCSCC5=CC=CC(=C5)CSCCC(=O)N1)C)CC6=CC=C(C=C6)OC)C(C)O)NC(=O)C(NC2=O)CC7=CNC8=C7C=C(C=C8)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


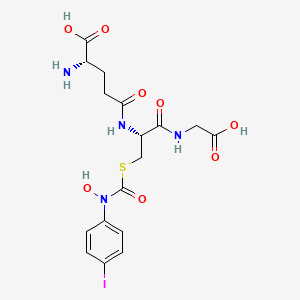

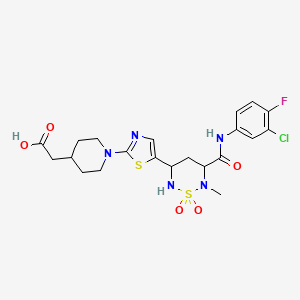
![hexasodium;[2,3,4,5,6-pentakis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate](/img/structure/B15142883.png)


![(E)-3-[4-[(Z)-2-(2-chloro-4-fluorophenyl)-1-(3-chloro-1H-indol-2-yl)but-1-enyl]phenyl]prop-2-enoic acid](/img/structure/B15142904.png)
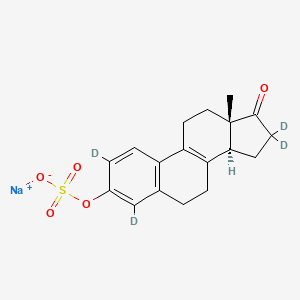
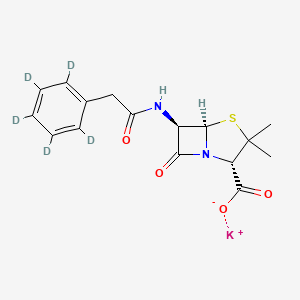
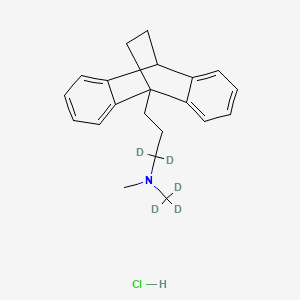
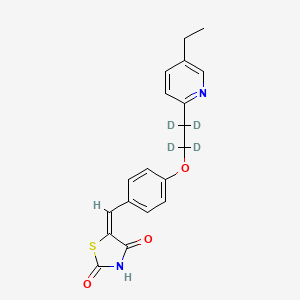
![(3aR,5S,8aR,9aR)-5,8a-dimethyl-3-methylidene-3a,5,6,7,9,9a-hexahydrobenzo[f][1]benzofuran-2,8-dione](/img/structure/B15142935.png)

![3-[(3-Methoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoic acid methyl ester-d3](/img/structure/B15142964.png)
